(1R)-1-(3-Cyclopentyloxyphenyl)propylamine (1R)-1-(3-Cyclopentyloxyphenyl)propylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485347
InChI: InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m1/s1
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine

CAS No.:

Cat. No.: VC17485347

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name (1R)-1-(3-cyclopentyloxyphenyl)propan-1-amine
Standard InChI InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m1/s1
Standard InChI Key HSALIYYEPAAHCX-CQSZACIVSA-N
Isomeric SMILES CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N
Canonical SMILES CCC(C1=CC(=CC=C1)OC2CCCC2)N

Introduction

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine is an organic compound classified as a secondary amine due to its structure, where two carbon groups are attached to the nitrogen atom. It belongs to the class of propylamines, featuring a propyl group attached to an amine. The cyclopentyloxyphenyl moiety contributes to its unique properties and potential applications in various scientific fields .

Synthesis

The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine typically involves multi-step organic reactions. A common method includes the reaction between 3-cyclopentyloxybenzaldehyde and propylamine. The process can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. Characterization of the synthesized compound is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Chemical Reactivity

As a secondary amine, (1R)-1-(3-Cyclopentyloxyphenyl)propylamine can participate in various chemical reactions typical for amines. The reactivity of this compound is influenced by the electron-donating properties of the cyclopentyloxy group, which can stabilize positive charges formed during reactions.

Biological and Pharmacological Effects

Research into the pharmacological effects of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine is ongoing, with studies suggesting potential roles in modulating neurotransmission. Its mechanism of action in biological systems may involve interaction with neurotransmitter receptors or enzymes due to its structural similarity to known neurotransmitters.

Potential Applications

The unique structural features of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine make it a valuable subject for further research into its properties and potential applications in various fields of science, including pharmacology and neuroscience.

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